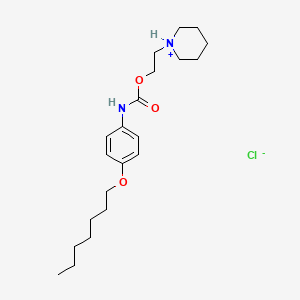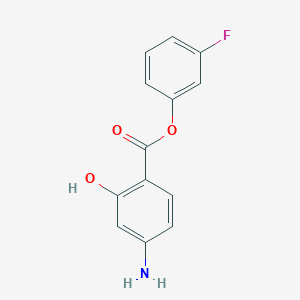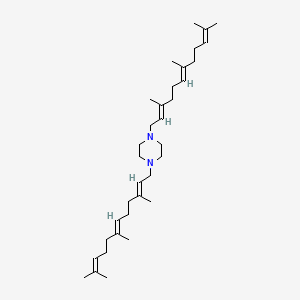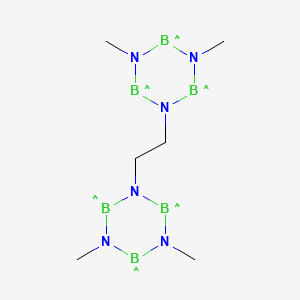![molecular formula C40H74N2O2S2 B14646908 1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] CAS No. 52899-83-9](/img/structure/B14646908.png)
1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is a complex organic compound characterized by its unique structure, which includes a dihydropyrimidine core and two octylthiirane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea. This reaction is often carried out under acidic conditions and can be catalyzed by various acids, such as oxalic acid .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] can undergo various chemical reactions, including:
Oxidation: The thiirane groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiirane rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism of action of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] involves its interaction with molecular targets and pathways within biological systems. The compound’s dihydropyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with enzymes and receptors involved in nucleotide metabolism. Additionally, the thiirane groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-hexadecanone): Similar structure but with hexadecanone groups instead of octylthiirane.
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-octanone): Similar structure but with octanone groups instead of octylthiirane.
Uniqueness: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is unique due to the presence of octylthiirane groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
52899-83-9 |
|---|---|
Fórmula molecular |
C40H74N2O2S2 |
Peso molecular |
679.2 g/mol |
Nombre IUPAC |
8-(3-octylthiiran-2-yl)-1-[3-[8-(3-octylthiiran-2-yl)octanoyl]-1,3-diazinan-1-yl]octan-1-one |
InChI |
InChI=1S/C40H74N2O2S2/c1-3-5-7-9-13-19-26-35-37(45-35)28-21-15-11-17-23-30-39(43)41-32-25-33-42(34-41)40(44)31-24-18-12-16-22-29-38-36(46-38)27-20-14-10-8-6-4-2/h35-38H,3-34H2,1-2H3 |
Clave InChI |
QRGLIZFNUZGDOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(S1)CCCCCCCC(=O)N2CCCN(C2)C(=O)CCCCCCCC3C(S3)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


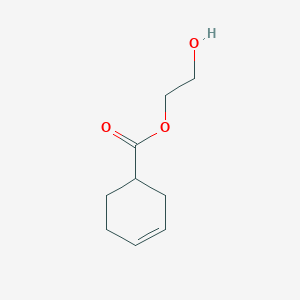
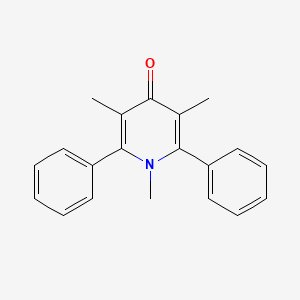

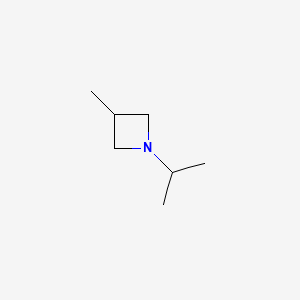
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
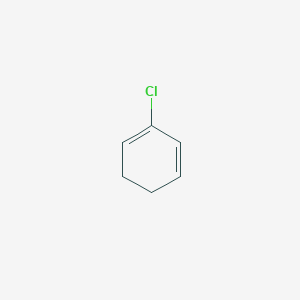
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
